Cas no 1185299-91-5 (1-(2-Phenylethyl)piperidin-3-amine sulfate)

1-(2-Phenylethyl)piperidin-3-amine sulfate is a synthetic organic compound characterized by its piperidine core structure substituted with a phenylethyl group and an amine functionality. The sulfate salt form enhances its stability and solubility, making it suitable for various research and pharmaceutical applications. This compound is of interest due to its potential as a precursor or intermediate in the synthesis of pharmacologically active molecules, particularly those targeting central nervous system pathways. Its well-defined chemical structure allows for precise modifications, facilitating structure-activity relationship studies. The sulfate counterion further ensures consistent handling and storage properties, making it a reliable choice for experimental use.
1-(2-Phenylethyl)piperidin-3-amine sulfate structure
1185299-91-5 structure
商品名:1-(2-Phenylethyl)piperidin-3-amine sulfate
CAS番号:1185299-91-5
MF:C13H22N2O4S
メガワット:302.389782428741
CID:4674596

1-(2-Phenylethyl)piperidin-3-amine sulfate 化学的及び物理的性質

名前と識別子

    • 1-(2-Phenylethyl)piperidin-3-amine sulfate
    • 1-Phenethylpiperidin-3-amine sulfate
    • 1-(2-phenylethyl)piperidin-3-amine; sulfuric acid
    • インチ: 1S/C13H20N2.H2O4S/c14-13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12;1-5(2,3)4/h1-3,5-6,13H,4,7-11,14H2;(H2,1,2,3,4)
    • InChIKey: MSEYJKOFUJZPFQ-UHFFFAOYSA-N
    • ほほえんだ: S(=O)(=O)(O)O.N1(CCC2C=CC=CC=2)CCCC(C1)N

計算された属性

  • せいみつぶんしりょう: 302.13
  • どういたいしつりょう: 302.13
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 112

1-(2-Phenylethyl)piperidin-3-amine sulfate セキュリティ情報

1-(2-Phenylethyl)piperidin-3-amine sulfate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P399815-10mg
1-(2-Phenylethyl)piperidin-3-amine Sulfate
1185299-91-5
10mg
$ 65.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016428-500mg
1-(2-Phenylethyl)piperidin-3-amine sulfate
1185299-91-5
500mg
2991.0CNY 2021-07-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656727-5g
1-Phenethylpiperidin-3-amine sulfate
1185299-91-5 98%
5g
¥9555.00 2024-08-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016428-500mg
1-(2-Phenylethyl)piperidin-3-amine sulfate
1185299-91-5
500mg
2991CNY 2021-05-07
TRC
P399815-5mg
1-(2-Phenylethyl)piperidin-3-amine Sulfate
1185299-91-5
5mg
$ 50.00 2022-06-02
TRC
P399815-50mg
1-(2-Phenylethyl)piperidin-3-amine Sulfate
1185299-91-5
50mg
$ 115.00 2022-06-02
A2B Chem LLC
AY10629-500mg
1-(2-Phenylethyl)piperidin-3-amine sulfate
1185299-91-5
500mg
$267.00 2024-04-20

1-(2-Phenylethyl)piperidin-3-amine sulfate 関連文献

1-(2-Phenylethyl)piperidin-3-amine sulfateに関する追加情報

Introduction to 1-(2-Phenylethyl)piperidin-3-amine sulfate (CAS No: 1185299-91-5)

The compound 1-(2-Phenylethyl)piperidin-3-amine sulfate (CAS No: 1185299-91-5) is a significant molecule in the field of pharmaceutical chemistry, particularly in the development of novel therapeutic agents. This piperidine derivative has garnered attention due to its structural features and potential biological activities. The presence of a phenylethyl group and an amine sulfate salt form suggests a compound with favorable solubility and pharmacokinetic properties, making it a promising candidate for further investigation.

1-(2-Phenylethyl)piperidin-3-amine sulfate belongs to the piperidine class of compounds, which are widely recognized for their role in medicinal chemistry. Piperidines are heterocyclic amines that exhibit a broad spectrum of biological activities, including antipsychotic, antihistaminic, and anti-inflammatory effects. The structural motif of this compound, featuring a substituted phenyl ring connected to a piperidine ring via an ethyl chain, introduces additional potential for interaction with biological targets. This unique arrangement may contribute to its pharmacological profile and make it a valuable scaffold for drug discovery.

In recent years, there has been increasing interest in the development of small-molecule inhibitors targeting various disease pathways. The 1-(2-Phenylethyl)piperidin-3-amine sulfate structure has been explored in several preclinical studies for its potential role in modulating enzyme activity and receptor binding. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer signaling pathways. The sulfate salt form enhances the solubility of the compound, facilitating its use in in vitro and in vivo studies.

The synthesis of 1-(2-Phenylethyl)piperidin-3-amine sulfate involves multi-step organic reactions, including nucleophilic substitution and condensation reactions. The choice of reagents and reaction conditions is critical to achieving high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex piperidine derivatives like this one, allowing researchers to explore their biological potential more effectively. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in optimizing the production process.

One of the key aspects of studying 1-(2-Phenylethyl)piperidin-3-amine sulfate is its interaction with biological targets. Computational modeling and molecular docking studies have been employed to predict how this compound might bind to proteins and enzymes relevant to therapeutic intervention. These studies provide insights into the binding affinity and mode of action, guiding further experimental validation. Additionally, structure-activity relationship (SAR) studies help in modifying the chemical structure to enhance potency and selectivity.

The pharmacological evaluation of 1-(2-Phenylethyl)piperidin-3-amine sulfate has revealed several interesting properties. In cell-based assays, it has demonstrated inhibitory effects on certain enzymes associated with inflammatory responses. Furthermore, animal models have shown that this compound can modulate neural activity, suggesting potential applications in central nervous system disorders. These findings underscore the importance of continued research into this molecule and its derivatives.

Regulatory considerations play a crucial role in the development of new pharmaceuticals. The safety and efficacy of 1-(2-Phenylethyl)piperidin-3-amine sulfate must be thoroughly evaluated through rigorous preclinical testing before human trials can commence. This includes assessing toxicity profiles, pharmacokinetic parameters, and potential side effects. Compliance with international guidelines ensures that the compound meets the necessary standards for clinical use.

The future prospects for 1-(2-Phenylethyl)piperidin-3-amine sulfate are promising, given its unique structural features and biological potential. Ongoing research aims to explore its therapeutic applications further, possibly leading to new treatments for unmet medical needs. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical reality.

In conclusion,1-(2-Phenylethyl)piperidin-3-amine sulfate (CAS No: 1185299-91-5) is a noteworthy compound with significant implications for drug discovery and development. Its structural characteristics, combined with promising preclinical results, position it as a valuable candidate for further exploration in medicinal chemistry. As research progresses, this molecule may contribute to advancements in therapeutic interventions across various disease areas.

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